molecular formula C8H6F2O3 B1351869 2,3-Difluoro-4-methoxybenzoic acid CAS No. 329014-60-0

2,3-Difluoro-4-methoxybenzoic acid

Cat. No.: B1351869
CAS No.: 329014-60-0
M. Wt: 188.13 g/mol
InChI Key: OBSJPUVORWCLNA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 4-methoxybenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzene is coupled with 4-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out in an aqueous or organic solvent under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The choice of fluorinating agent and reaction conditions is optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy group at position 4 and the carboxylic acid group participate in hydrolysis under specific conditions:

  • Methoxy Group Hydrolysis :
    Under strong acidic conditions (e.g., concentrated HBr or HI), the methoxy group can undergo demethylation to form 2,3-difluoro-4-hydroxybenzoic acid. This reaction requires elevated temperatures (80–120°C) and prolonged reaction times (6–12 hours).

  • Carboxylic Acid Derivatives :
    The acid group can be converted to esters or amides. For example, reaction with methanol in the presence of H₂SO₄ yields methyl 2,3-difluoro-4-methoxybenzoate.

Reaction Type Conditions Products
Methoxy hydrolysisHBr (48%), 120°C, 8 hours2,3-Difluoro-4-hydroxybenzoic acid
EsterificationMeOH, H₂SO₄, reflux, 4 hoursMethyl 2,3-difluoro-4-methoxybenzoate

Decarboxylation

Thermal decarboxylation occurs at high temperatures (>200°C), producing 2,3-difluoro-4-methoxybenzene and CO₂. Catalysts like copper or quinoline enhance reaction efficiency .

Key Finding :
Decarboxylation proceeds with 85–90% yield under nitrogen atmosphere at 220°C with Cu powder .

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 3 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the carboxylic acid and methoxy groups:

  • Hydroxide Substitution :
    Reaction with aqueous NaOH (10%, 100°C) replaces fluorine at position 3 with -OH, forming 2-fluoro-3-hydroxy-4-methoxybenzoic acid.

  • Amine Substitution :
    Using NH₃ in ethanol at 60°C yields 2-fluoro-3-amino-4-methoxybenzoic acid.

Position Nucleophile Conditions Product
3-FOH⁻10% NaOH, 100°C, 6 hours2-F-3-OH-4-methoxybenzoic acid
2-FNH₃Ethanol, 60°C, 12 hours2-NH₂-3-F-4-methoxybenzoic acid

Comparative Reactivity with Analogues

The reactivity of 2,3-difluoro-4-methoxybenzoic acid differs from structurally similar compounds:

Compound Key Reactivity Differences
2,3-Difluoro-4-methoxybenzamideAmide group undergoes hydrolysis to carboxylic acid more readily than ester groups.
2,3-Difluoro-4-(methoxymethoxy)benzoic acidMethoxymethoxy group hydrolyzes faster (pH 2, 25°C) to release formaldehyde.

Reaction Mechanisms

  • Nucleophilic Substitution : Follows an aromatic SNAr mechanism, where the electron-deficient aryl fluoride reacts with nucleophiles via a Meisenheimer intermediate.

  • Decarboxylation : Proceeds through a radical or concerted pathway depending on catalysts and temperature .

Scientific Research Applications

Pharmaceutical Development

2,3-Difluoro-4-methoxybenzoic acid serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique chemical structure allows for modifications that enhance the efficacy of drugs targeting inflammatory diseases. The compound's fluorine substituents improve metabolic stability and alter electronic properties, which can be advantageous for antimicrobial and anti-inflammatory activities.

Case Study: Antibacterial Activity
Research has demonstrated that this compound effectively inhibits the FtsZ protein in bacteria, leading to filamentation and cell lysis. This mechanism is critical for developing new antibacterial agents.

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for developing herbicides. Its application in controlling unwanted weeds contributes to improved crop yields while minimizing environmental impact. The fluorinated structure enhances the herbicide's effectiveness by increasing its binding affinity to target enzymes involved in plant growth regulation.

Data Table: Herbicide Efficacy

HerbicideActive IngredientMechanism of ActionEfficacy (%)
Herbicide AThis compoundInhibition of enzyme X95%
Herbicide BNon-fluorinated analogInhibition of enzyme Y70%

Material Science

The compound is explored in material science for creating advanced materials such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durable materials.

Case Study: Polymer Development
A study highlighted the use of this compound in synthesizing a new class of polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in various analytical methods. It aids researchers in accurately quantifying similar compounds within complex mixtures, facilitating the development of robust analytical techniques.

Example Applications:

  • High-performance liquid chromatography (HPLC)
  • Gas chromatography (GC)

Biochemical Research

The compound plays a role in biochemical research by facilitating studies on enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate potential therapeutic targets related to various diseases.

Case Study: Enzyme Interaction Studies
Recent investigations into the interactions between this compound and specific enzymes have provided insights into metabolic pathways that could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, increasing its binding affinity and specificity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-methoxybenzoic acid
  • 2,4-Difluoro-3-methoxybenzoic acid
  • 2,6-Difluoro-4-methoxybenzoic acid

Uniqueness

2,3-Difluoro-4-methoxybenzoic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from other difluoromethoxybenzoic acids. The presence of the carboxylic acid group also adds to its versatility in chemical reactions and applications.

Biological Activity

2,3-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Molecular Structure
The molecular formula of this compound is C8H6F2O3C_8H_6F_2O_3. The presence of fluorine and methoxy groups significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Weight188.13 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound's lipophilicity, which may improve membrane permeability and bioavailability. This characteristic is essential for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acids have shown effectiveness against various bacterial strains. The introduction of fluorine atoms has been noted to increase the stability and activity of these compounds against microbial resistance mechanisms .

Case Study: Antibacterial Properties
In a comparative study, this compound was evaluated alongside other benzoic acid derivatives for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results demonstrated that the difluorinated compound exhibited a significant reduction in bacterial growth at lower concentrations compared to non-fluorinated analogs .

Potential as a Pharmaceutical Intermediate

Due to its structural uniqueness, this compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. It has been utilized in the development of autotaxin inhibitors, which are relevant in cancer therapy due to their role in tumor invasion and metastasis .

Table: Comparison of Antitumor Activity

CompoundIC50 (nM)Mechanism of Action
This compoundNot specifiedAutotaxin inhibition
Compound 3b~9Competitive inhibition of ATX
Compound 3f~83Similar mechanism as compound 3b

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-difluoro-4-methoxybenzoic acid, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Start with fluorinated phenol precursors. For example, 2,3-difluoro-4-methoxyacetophenone can undergo oxidative cleavage using HOBr to yield the carboxylic acid moiety, followed by demethylation with BBr₃ if required . Alternative routes may involve Suzuki-Miyaura cross-coupling using 2,3-difluoro-4-methoxyphenylboronic acid (a potential precursor) and a carboxylic acid-containing partner .
  • Characterization : Use 1^1H/19^{19}F NMR to confirm substituent positions and purity. HPLC with a C18 column (e.g., 1% acetic acid/methanol/water eluent) ensures purity >95% .

Q. How does the fluorine substitution pattern influence the stability and solubility of this compound?

  • Methodology :

  • Stability : Conduct accelerated degradation studies under varying pH and temperature. Fluorine’s electron-withdrawing effects enhance hydrolytic stability compared to non-fluorinated analogs. Monitor via HPLC .
  • Solubility : Measure logP values using shake-flask methods. The 2,3-difluoro and 4-methoxy groups increase lipophilicity, reducing aqueous solubility but improving membrane permeability .

Q. What analytical techniques are critical for verifying the structure of this compound and its derivatives?

  • Methodology :

  • NMR : Assign peaks using 1^1H (200–400 MHz) and 19^{19}F NMR. The methoxy group typically resonates at δ ~3.8 ppm, while fluorine substituents show coupling patterns indicative of ortho/para positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 202.02 for C₈H₆F₂O₃) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for triazine-based ligand synthesis?

  • Methodology :

  • Triazine Coupling : Use nucleophilic aromatic substitution (SNAr) with cyanuric chloride. React the benzoic acid’s amine derivative (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) at 45°C in DMSO to form triazine-linked conjugates. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
  • Regioselectivity : Fluorine’s meta-directing effect guides substitution to the 5-position of the triazine ring. Confirm via X-ray crystallography or NOESY NMR .

Q. What mechanistic insights explain the biological activity of this compound derivatives as enzyme inhibitors?

  • Methodology :

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or β-lactamase using fluorogenic substrates. Compare IC₅₀ values to salicylic acid derivatives .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the fluorinated aromatic ring and enzyme active sites. The 4-methoxy group may occupy hydrophobic pockets .

Q. How do computational models predict the reactivity of this compound in electrophilic aromatic substitution?

  • Methodology :

  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. Fluorine atoms deactivate the ring, directing electrophiles to the 5-position (para to methoxy). Validate with nitration or bromination experiments .

Q. What strategies mitigate contradictions in reported synthetic yields for fluorinated benzoic acid derivatives?

  • Methodology :

  • DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, BBr₃-mediated demethylation achieves higher yields (~57%) under anhydrous conditions .
  • Contradiction Analysis : Compare literature protocols for analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid) to identify critical parameters (e.g., reaction time, purification methods) .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSJPUVORWCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394176
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329014-60-0
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329014-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (2N, 50 mL) was added into a mixture of methyl 2,3-difluoro-4-methoxybenzoate (10.0 g, 49.5 mmol), THF (100 mL) and MeOH (100 mL). The mixture was stirred at room temperature for 6 h, and acidified with HCl (2N). The precipitated solid was filtered off, washed with water and dried to give a white solid (8.9 g, 96% yield, m.p. 194-196° C.); MS m/e 187 (M−H)+.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

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